(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine

Catalog No.
S12201665
CAS No.
M.F
C9H16N2S
M. Wt
184.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-...

Product Name

(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine

IUPAC Name

(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

InChI

InChI=1S/C9H16N2S/c1-11(2)9-6-4-3-5-8(9)10-7-12/h8-9H,3-6H2,1-2H3/t8-,9-/m1/s1

InChI Key

LMYQAGLOKDCFMQ-RKDXNWHRSA-N

Canonical SMILES

CN(C)C1CCCCC1N=C=S

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1N=C=S

(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine is a chemical compound characterized by the presence of an isothiocyanate functional group attached to a cyclohexane ring. Its molecular formula is C8H14N2SC_8H_{14}N_2S, and it features a cyclohexane backbone with two methyl groups and an isothiocyanate substituent. The compound exhibits a white to light yellow crystalline appearance and has gained attention in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.

, particularly nucleophilic additions. Common reactions involving isothiocyanates include:

  • Nucleophilic Addition: Isothiocyanates can react with nucleophiles, such as amines or alcohols, to form thioureas or carbamates.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex cyclic structures.
  • Substitution Reactions: The isothiocyanate group can undergo substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.

Research into the biological activity of (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine suggests potential pharmacological effects, particularly in the realm of cancer research. Isothiocyanates are known for their anticancer properties, attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have indicated that compounds with isothiocyanate groups may modulate enzymatic activities and influence signaling pathways related to cell proliferation and survival.

The synthesis of (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine typically involves the following general methods:

  • From Amines: A common method includes reacting a secondary amine (such as N,N-dimethylcyclohexanamine) with thiophosgene or carbon disulfide in the presence of a base, leading to the formation of the isothiocyanate. For example:
    This reaction can be performed under controlled conditions to optimize yield.
  • Using Isocyanates: Another approach involves converting an isocyanate intermediate into the corresponding isothiocyanate through hydrolysis or other transformations.
  • Multicomponent Reactions: Recent methodologies also explore multicomponent reactions where amines react simultaneously with thioketones or other electrophiles to yield isothiocyanates directly.

(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine has several applications in both research and industry:

  • Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activity, it may be explored as a candidate for drug development targeting various diseases, particularly cancers.
  • Agricultural Chemistry: Isothiocyanates are also studied for their use in developing bio-pesticides due to their natural occurrence in cruciferous plants.

Interaction studies involving (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine focus on its binding affinity and interaction mechanisms with biological macromolecules. Preliminary studies suggest that this compound may interact with specific proteins involved in cell signaling pathways, potentially leading to modulation of their activity. Further research using techniques such as surface plasmon resonance or nuclear magnetic resonance spectroscopy could elucidate these interactions more clearly.

Several compounds share structural similarities with (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine, including:

Compound NameStructure TypeUnique Features
(1R,2R)-N,N-DimethylcyclohexanamineSecondary AmineLacks the isothiocyanate group; used in synthesis
(1S,2S)-N,N-DimethylcyclohexanediamineDiamineContains two amine groups; higher reactivity
4-IsothiocyanatobenzamideAromatic IsothiocyanateExhibits different biological activity; more soluble
BenzylisothiocyanateAromatic IsothiocyanateKnown for strong anticancer properties

Uniqueness

The uniqueness of (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine lies in its cyclohexane structure combined with an isothiocyanate functional group, which provides distinct reactivity patterns compared to other similar compounds. Its potential applications in pharmaceuticals and organic synthesis further enhance its significance in chemical research.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

184.10341969 g/mol

Monoisotopic Mass

184.10341969 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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